Axitinib Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Axitinib Acid is a derivative of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. By inhibiting these receptors, this compound plays a crucial role in blocking angiogenesis, tumor growth, and metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Axitinib Acid involves several steps. One common method starts with 6-halo-1H-indole as a raw material. This compound undergoes an oxidation rearrangement reaction to form 6-halo-3-formyl-1H-indole. This intermediate then reacts with N-methyl-2-mercaptobenzamide through a Migita reaction to produce N-methyl-2-[(3-formyl-1H-6-yl)sulfur]benzamide. Finally, a Witting reaction with a ylide reagent yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-assisted grinding and slurry methods to improve the solubility and stability of the compound .
化学反应分析
Types of Reactions
Axitinib Acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxide and carboxylic acid metabolites.
Reduction: Not commonly reported for this compound.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Substitution: Conditions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions include glucuronide, sulfoxide, and carboxylic acid metabolites .
科学研究应用
Axitinib Acid has a wide range of scientific research applications:
作用机制
Axitinib Acid exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, tumor growth, and metastasis. The compound’s high potency is attributed to its ability to bind effectively to these receptors, preventing the progression of cancer .
相似化合物的比较
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Vorolanib: A pan-VEGFR tyrosine kinase inhibitor with anti-angiogenic effects.
Uniqueness
Axitinib Acid is unique due to its high selectivity and potency in inhibiting VEGFRs. It is reported to be 50-450 times more potent than first-generation VEGFR inhibitors . Unlike some other inhibitors, this compound does not bind to melanin, which can be advantageous in certain therapeutic contexts .
属性
分子式 |
C21H15N3O2S |
---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C21H15N3O2S/c25-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(23-24-19(16)13-15)11-8-14-5-3-4-12-22-14/h1-13H,(H,23,24)(H,25,26)/b11-8+ |
InChI 键 |
WYRJFXWWGDSVNU-DHZHZOJOSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。